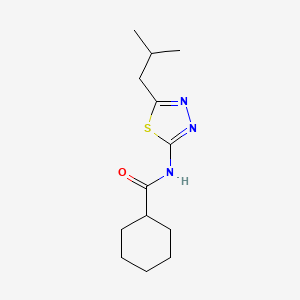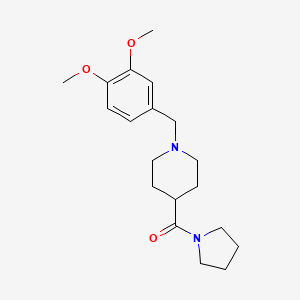
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been studied for its biochemical and physiological effects, mechanism of action, and potential use in lab experiments. In
作用機序
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is not fully understood, but it is believed to act on multiple targets in the body. Studies have shown that this compound can modulate various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. It has also been shown to inhibit the activity of certain enzymes such as HDAC6 and HSP90, which are involved in cancer progression.
Biochemical and Physiological Effects:
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. It has also been shown to have anti-inflammatory effects and can potentially be used to treat inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide in lab experiments is its potential to act as a lead compound for the development of new drugs. Its diverse mechanism of action and potential to modulate multiple signaling pathways make it an attractive target for drug discovery. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, research can be conducted to improve its solubility and bioavailability to make it more suitable for in vivo studies. Overall, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has shown promising results in scientific research and has the potential to be used in various fields such as neuroscience, cancer research, and drug discovery.
合成法
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves a multi-step process. The first step involves the reaction of isobutyryl chloride with hydrazine hydrate to form 5-isobutyl-1,3,4-thiadiazole-2-amine. The second step involves the reaction of this intermediate with cyclohexanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
科学的研究の応用
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor effects and can potentially be used to develop new cancer therapies. In drug discovery, this compound has been studied for its potential to act as a lead compound for the development of new drugs.
特性
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-9(2)8-11-15-16-13(18-11)14-12(17)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVZMBMHTHRJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)

![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)
![3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)
![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)


![4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)
![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)



